5-Methyl-3-(pyridin-3-yl)isoxazole
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Overview
Description
5-Methyl-3-(pyridin-3-yl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methyl group at the 5-position and a pyridin-3-yl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(pyridin-3-yl)isoxazole can be achieved through several methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the use of 1,3-diynes and hydroxylamine in a Cope-type intermolecular hydroamination reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and efficient synthetic routes. For instance, the reaction of 3-amino-5-methylisoxazole with pyridine derivatives under controlled conditions can yield the desired compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(pyridin-3-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The isoxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Methyl-3-(pyridin-3-yl)isoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-3-(pyridin-3-yl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-3-yl)isoxazole: Lacks the methyl group at the 5-position.
5-Methyl-3-(pyridin-2-yl)isoxazole: Has the pyridinyl group at the 2-position instead of the 3-position.
5-Methyl-3-(pyridin-4-yl)isoxazole: Has the pyridinyl group at the 4-position instead of the 3-position.
Uniqueness
5-Methyl-3-(pyridin-3-yl)isoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and pyridinyl groups at specific positions on the isoxazole ring can enhance its stability and interaction with molecular targets .
Properties
IUPAC Name |
5-methyl-3-pyridin-3-yl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-5-9(11-12-7)8-3-2-4-10-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVHOKHVHXUUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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